molecular formula C28H20N2O8 B11109964 Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate

Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate

Cat. No.: B11109964
M. Wt: 512.5 g/mol
InChI Key: QGBFKTKBXXTRAU-UHFFFAOYSA-N
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Description

ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form 4-ethoxycarbonylphenylboronic acid . This intermediate is then subjected to further reactions to introduce the tetraoxo and tetrahydropyrroloisoindole moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H20N2O8

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoate

InChI

InChI=1S/C28H20N2O8/c1-3-37-27(35)15-5-9-17(10-6-15)29-23(31)19-13-21-22(14-20(19)24(29)32)26(34)30(25(21)33)18-11-7-16(8-12-18)28(36)38-4-2/h5-14H,3-4H2,1-2H3

InChI Key

QGBFKTKBXXTRAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC

Origin of Product

United States

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